![molecular formula C14H18O2 B3038285 (2E)-3-(4-pentylphenyl)prop-2-enoic acid CAS No. 85017-61-4](/img/structure/B3038285.png)
(2E)-3-(4-pentylphenyl)prop-2-enoic acid
Overview
Description
“(2E)-3-(4-pentylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 85017-61-4 . It has a molecular weight of 218.3 and its IUPAC name is (2E)-3-(4-pentylphenyl)-2-propenoic acid . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h6-11H,2-5H2,1H3,(H,15,16)/b11-10+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2E)-3-(4-pentylphenyl)prop-2-enoic acid” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Nonlinear Optical Properties
(2E)-3-(4-pentylphenyl)prop-2-enoic acid has been studied for its nonlinear optical (NLO) properties. For example, the compound's first hyperpolarizability was analyzed, showing significant potential for future studies in NLO applications. This compound's first hyperpolarizability is 121.54 times that of the standard NLO material urea, indicating its potential as an NLO material (Mary et al., 2014).
Structural and Vibrational Analysis
Research has focused on understanding the molecular structure and vibrational modes of similar compounds. For instance, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into its structural stability and vibrational properties (Venkatesan et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of (2E)-3-(4-pentylphenyl)prop-2-enoic acid have been explored. For example, the synthesis and antiviral, as well as immunomodulating activity of certain compounds, have been examined, contributing to the understanding of their potential medical applications (Modzelewska-Banachiewicz et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-pentylphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h6-11H,2-5H2,1H3,(H,15,16)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUMEVGHGKCPJK-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275988 | |
Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-pentylphenyl)prop-2-enoic acid | |
CAS RN |
85017-61-4 | |
Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85017-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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